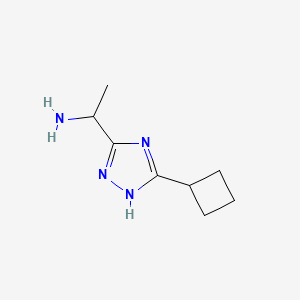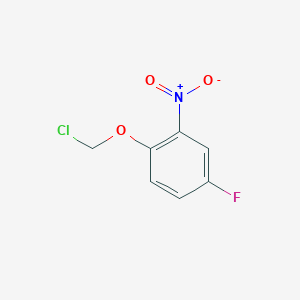![molecular formula C13H16BrNO5 B13195880 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, featuring a bromine atom, a tert-butoxycarbonyl (BOC) protected amino group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid typically involves multiple steps:
Bromination: The starting material, 2-amino-5-methoxybenzoic acid, undergoes bromination to introduce the bromine atom at the 4-position.
Protection: The amino group is then protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino group.
Final Product Formation: The protected intermediate is then subjected to further reactions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems could enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Deprotected Amino Acid: Removal of the BOC group yields 4-bromo-2-amino-5-methoxybenzoic acid.
Biaryl Compounds: Suzuki-Miyaura coupling results in the formation of biaryl derivatives.
Scientific Research Applications
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid depends on its specific application
Bromine Atom: Can participate in halogen bonding and other interactions.
Amino Group: Can form hydrogen bonds and interact with acidic or basic sites.
Methoxy Group: Can participate in hydrophobic interactions and influence the compound’s solubility.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzoic acid: Lacks the BOC-protected amino group.
2-Amino-5-methoxybenzoic acid: Lacks the bromine atom and the BOC protection.
4-Bromo-2-amino-5-methoxybenzoic acid: Lacks the BOC protection.
Uniqueness
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid is unique due to the presence of both the bromine atom and the BOC-protected amino group. This combination of functional groups allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Properties
Molecular Formula |
C13H16BrNO5 |
|---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
4-bromo-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-8(14)10(19-4)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
NRISPOKGYFRFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



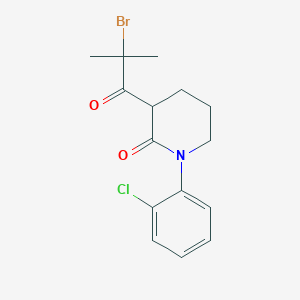

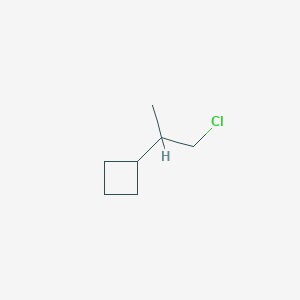
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
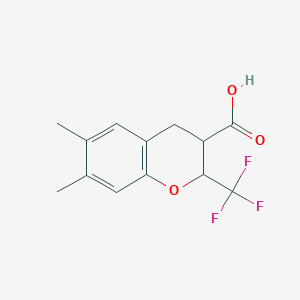
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
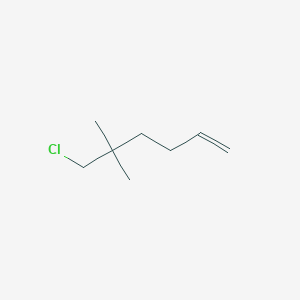
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
